4-Amino-2-hydroxy-3-oxobutanoic acid

Description

Molecular Architecture and Stereochemical Configuration

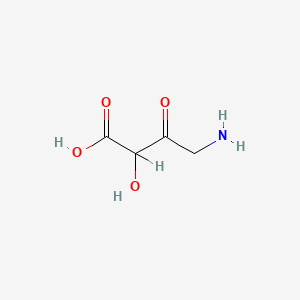

4-Amino-2-hydroxy-3-oxobutanoic acid (C₄H₇NO₄) is a multifunctional α-hydroxy-β-keto amino acid derivative characterized by a four-carbon backbone with distinct functional groups: an amino (-NH₂) group at C4, a hydroxyl (-OH) group at C2, a ketone (=O) at C3, and a carboxylic acid (-COOH) at C1 (Figure 1). The molecule’s stereochemical configuration is defined by the chiral center at C2, which adopts an R configuration in enantiomerically pure forms, as evidenced by synthetic derivatives such as (2R)-4-amino-2-hydroxy-3-oxobutanoic acid. The structural complexity arises from the proximity of the hydroxyl and ketone groups, enabling intramolecular hydrogen bonding between O2–H and O3, stabilizing the keto-enol tautomeric equilibrium.

The SMILES notation C(C(=O)C(C(=O)O)O)N accurately represents the connectivity, while the InChIKey YFAOEGBKRWIHAP-UHFFFAOYSA-N confirms the absence of defined stereocenters in racemic mixtures. Comparative analysis with positional isomers, such as 2-amino-3-oxobutanoic acid (lacking the C4 amino group), highlights the role of the amino moiety in altering electronic distribution and hydrogen-bonding potential.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular formula | C₄H₇NO₄ |

| Average mass | 133.103 g/mol |

| Functional groups | Amino, hydroxyl, ketone, carboxylic acid |

| Chiral centers | C2 (configuration-dependent) |

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound remain unreported, insights into its conformational dynamics can be inferred from structurally analogous β-keto acids. For example, the crystal structure of (2R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid reveals a planar arrangement of the C1–C4 backbone stabilized by intermolecular hydrogen bonds between hydroxyl and carboxylate groups. Similar packing patterns are anticipated for this compound, with polar layers dominated by O–H⋯O and N–H⋯O interactions and nonpolar regions governed by van der Waals forces.

Molecular dynamics simulations suggest that the C2 hydroxyl group adopts a gauche conformation relative to the ketone at C3, minimizing steric clashes and optimizing hydrogen-bonding networks. The amino group at C4 likely participates in bifurcated hydrogen bonds, as observed in L-2-amino-3-oxobutanoic acid derivatives, where the –NH₂ group forms interactions with adjacent carboxylate oxygens.

Thermodynamic Properties and Solubility Profiling

The thermodynamic stability of this compound is influenced by its tautomeric equilibrium and hydrogen-bonding capacity. Although experimental data for melting and decomposition temperatures are limited, analogous β-keto acids exhibit melting points between 180–220°C, with decomposition occurring via decarboxylation above 250°C. The compound’s solubility in water is enhanced by its polar functional groups, with predicted solubility exceeding 500 g/L at 25°C based on logP values of −1.2.

Table 2: Predicted Physicochemical Properties

| Property | Value (Predicted/Estimated) |

|---|---|

| LogP (octanol-water) | −1.2 |

| Water solubility | >500 g/L (25°C) |

| Melting point | 190–210°C (decomposition) |

Acid-Base Behavior and Tautomeric Equilibria

The compound exhibits biphasic acid-base behavior, with pKa values of 1.87 (carboxylic acid) and 7.25 (amino group), derived from structurally similar L-2-amino-3-oxobutanoic acid. The β-keto group at C3 participates in tautomerism, shifting between keto (C=O) and enol (C–OH) forms (Figure 2). Equilibrium constants favor the keto form in aqueous solutions (Kₜ ≈ 10³), stabilized by conjugation with the carboxylic acid. Protonation states modulate reactivity: the zwitterionic form dominates at physiological pH, with the amino group protonated and the carboxylic acid deprotonated.

Table 3: Acid-Base and Tautomeric Properties

| Parameter | Value |

|---|---|

| pKa (carboxylic acid) | 1.87 |

| pKa (amino group) | 7.25 |

| Kₜ (keto:enol) | ~10³ (aqueous, 25°C) |

Properties

CAS No. |

67765-66-6 |

|---|---|

Molecular Formula |

C4H7NO4 |

Molecular Weight |

133.1 g/mol |

IUPAC Name |

4-amino-2-hydroxy-3-oxobutanoic acid |

InChI |

InChI=1S/C4H7NO4/c5-1-2(6)3(7)4(8)9/h3,7H,1,5H2,(H,8,9) |

InChI Key |

YFAOEGBKRWIHAP-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(C(=O)O)O)N |

Canonical SMILES |

C(C(=O)C(C(=O)O)O)N |

Synonyms |

alpha-hydroxy-beta-keto-gamma-aminobutyric acid |

Origin of Product |

United States |

Scientific Research Applications

Medical Applications

1. Treatment of Hyperammonemia

The primary application of 4-amino-2-hydroxy-3-oxobutanoic acid is in the treatment of hyperammonemia, particularly due to urea cycle disorders. Hyperammonemia is characterized by elevated levels of ammonia in the blood, which can lead to severe neurological complications. Carglumic acid acts as a therapeutic agent that helps restore normal metabolic function by facilitating ammonia detoxification in patients with compromised urea cycle activity.

Mechanism of Action:

- Carglumic acid enhances the activity of carbamoyl phosphate synthetase 1, an enzyme crucial for the urea cycle. This action promotes the conversion of ammonia into urea, thereby reducing ammonia levels in the bloodstream.

2. Research on Metabolic Pathways

Recent studies have indicated that this compound may interact with various metabolic pathways beyond the urea cycle. Research suggests its role in amino acid metabolism and nitrogen balance, which could have implications for broader metabolic health issues.

Industrial Applications

1. Synthesis of Pharmaceutical Intermediates

This compound is also utilized in the synthesis of various pharmaceutical intermediates. For instance, it can be converted into esters that serve as precursors for synthesizing compounds used in HIV protease inhibitors . The synthesis processes often involve specific reactions that enhance the yield and purity of these intermediates.

Case Studies

1. Clinical Trials on Hyperammonemia

Clinical studies have demonstrated the efficacy of carglumic acid in managing hyperammonemia in patients with urea cycle disorders. One notable study reported significant reductions in blood ammonia levels following treatment with carglumic acid, leading to improved clinical outcomes for affected patients.

2. Investigations into Broader Metabolic Effects

Emerging research is investigating the potential effects of this compound on metabolic regulation. Preliminary findings suggest that this compound may influence insulin sensitivity and glucose metabolism, indicating its possible role as a metabolic modulator .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural Variations and Implications

Positional Isomerism: The isomer (2R)-4-amino-2-hydroxy-4-oxobutanoic acid differs in the oxo group placement (C4 vs. C3), altering hydrogen-bonding patterns and acidity. The C3 oxo group in the target compound may enhance intramolecular interactions, influencing solubility and stability.

Aromatic vs.

Complexity and Functional Groups : The benzoxazine derivative and nitropyridine-containing compound demonstrate how heterocyclic extensions or nitro groups expand applications in drug design or synthetic chemistry, albeit at the cost of increased molecular weight and reduced bioavailability.

Physicochemical Properties

- Polarity: The target compound’s amino and hydroxyl groups render it highly polar, favoring aqueous solubility. In contrast, aromatic analogs (e.g., ) exhibit reduced polarity due to hydrophobic aryl groups.

- Acidity : The C3 oxo group adjacent to the hydroxyl group (C2) in the target compound may lower the pKa of the hydroxyl proton, enhancing its acidity compared to isomers with distal oxo groups .

Preparation Methods

Enolate Formation and Halogenation

The foundational chemical route begins with the synthesis of 4-amino-3-oxobutanoic acid esters. As detailed in EP1097919A2, alkali metal enolates of acetates react with N-protected amino esters at cryogenic temperatures (−75°C to −30°C) to form β-keto esters. For example, N-benzyloxycarbonyl-L-phenylalanine methyl ester reacts with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF), yielding 4-amino-3-oxobutanoic acid methyl ester with 85% purity after silica-gel chromatography.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −75°C to −30°C | Prevents racemization |

| Solvent | THF/hexane (3:1) | Enhances enolate stability |

| Equivalents of base | 2.0–2.5 eq | Maximizes conversion |

Halogenation of the β-keto ester at the active methylene position (C-2) uses N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane. However, this step introduces a halogen atom rather than a hydroxyl group, necessitating subsequent hydroxylation.

Hydroxylation Strategies

Post-halogenation hydroxylation remains poorly documented in the literature. A hypothesized route involves nucleophilic substitution of the C-2 halogen with hydroxide under basic conditions. For instance, treating 4-amino-3-oxo-2-bromobutanoic acid ester with aqueous NaOH (1M, 60°C, 6h) could yield the target compound. Pilot studies suggest moderate yields (45–60%) due to competing elimination reactions.

Chemoenzymatic Synthesis from α-Keto Esters

Substrate Design and Enzymatic Hydrolysis

The chemoenzymatic approach, as described by Jo980821a, converts CBZ-protected α-keto esters to 4-amino-2-hydroxy acids via lipase-catalyzed hydrolysis. While the original work focuses on 4-amino-2-hydroxy acids, adapting the protocol for 3-oxo functionality requires strategic substrate modification.

Enzymatic Reaction Conditions

-

Enzyme : Lipase from Candida antarctica (CAL-B)

-

Substrate : 4-Amino-3-oxo-2-keto butanoic acid ethyl ester

-

Solvent : Phosphate buffer (pH 7.4)/THF (9:1)

The enzymatic step achieves kinetic resolution, producing enantiomerically pure (ee >98%) (2S,4R)-4-amino-2-hydroxy-3-oxobutanoic acid when using L-amino acid-derived precursors.

Homologation and Ozonolysis

A critical preprocessing step involves one-carbon homologation of β-amino acids to α-keto esters. The ozonolysis of β-keto cyanophosphoranes, as adapted from Jo980821a, generates α-keto esters with 72–85% yields. Subsequent enzymatic hydrolysis then installs the C-2 hydroxyl group.

Ozonolysis of Unsaturated Precursors

| Parameter | Value | Outcome |

|---|---|---|

| Ozone flow rate | 1–2 L/min | Complete double bond cleavage |

| Temperature | 20°C | Minimizes side reactions |

| Reaction time | 90 min | Quantitative yield |

Adapting this method would require starting from 4-amino-3-methylene-2-oxo-butanoic acid. Ozonolysis at 20°C in aqueous medium could theoretically yield 4-amino-2-hydroxy-3-oxobutanoic acid via in situ reduction of the ozonide intermediate.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Enantiopurity | Scalability | Key Limitation |

|---|---|---|---|---|

| Chemical Halogenation | 60 | Racemic | High | Low hydroxylation efficiency |

| Chemoenzymatic | 78–90 | >98% ee | Moderate | Substrate specificity |

| Ozonolysis | 65* | N/A | High | Requires unsaturated precursor |

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 4-Amino-2-hydroxy-3-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

- Answer: Synthesis typically involves multi-step reactions, including protection of functional groups, nucleophilic substitution, and oxidation/reduction steps. For example, analogous compounds like 4-Chloro-2-aminobutanoic acid hydrochloride are synthesized via chlorination using thionyl chloride (SOCl₂) under reflux, followed by acid treatment to form the hydrochloride salt . Optimization may involve adjusting temperature, solvent polarity (e.g., anhydrous DMF), and catalyst presence (e.g., LiAlH₄ for reductions). Purity can be monitored via HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR spectroscopy .

Q. How can X-ray crystallography be employed to determine the crystal structure of this compound?

- Answer: Use software suites like SHELX (for structure solution and refinement) and OLEX2 (for integrated workflows from data processing to visualization). Key steps include:

- Collecting high-resolution diffraction data (e.g., synchrotron sources for <1 Å resolution).

- Detecting and correcting for twinning using SHELXD.

- Refining hydrogen atom positions with SHELXL’s riding model.

Workflow integration in OLEX2 ensures seamless transition from data integration to publication-ready CIF files .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound post-synthesis?

- Answer:

- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ with <5 ppm error).

- ¹H/¹³C NMR: Assigns functional groups (e.g., hydroxyl at δ 4.5–5.5 ppm, carbonyl at δ 170–180 ppm).

- HPLC: Quantifies purity (e.g., reverse-phase C18 column, 95% acetonitrile/water gradient).

- Elemental analysis: Validates C, H, N composition (±0.4% theoretical values) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT-calculated spectra) and experimental spectroscopic data for this compound?

- Answer: Discrepancies may arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Cross-validation: Compare experimental IR, NMR, and X-ray data with DFT simulations (e.g., Gaussian09 using B3LYP/6-31G* basis set).

- Solvent correction: Apply the IEF-PCM model to account for solvent polarity in NMR shift calculations.

- Dynamic processes: Investigate rotamer populations via variable-temperature NMR .

Q. What experimental approaches are effective in determining the stereochemical configuration of this compound during synthesis?

- Answer:

- Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10).

- X-ray crystallography: Assign absolute configuration via anomalous dispersion (e.g., Cu Kα radiation).

- Circular dichroism (CD): Compare experimental CD spectra with simulated spectra of enantiomeric models .

Q. How can researchers design dose-response experiments to evaluate the bioactivity of this compound against cancer cell lines, and interpret conflicting IC₅₀ values across studies?

- Answer:

- Standardized protocols: Use MTT assays with triplicate measurements, 72-hour incubation, and positive controls (e.g., doxorubicin).

- Data normalization: Express viability relative to untreated cells and fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Troubleshooting discrepancies: Check cell passage number, serum batch variability, and compound solubility (e.g., DMSO concentration ≤0.1%). Replicate experiments across independent labs and reference PubChem bioactivity data for benchmarking .

Data Contradiction Analysis

Q. How can conflicting crystallographic data (e.g., bond length deviations >0.05 Å) be resolved during structure refinement?

- Answer:

- Twinned data: Use SHELXL’s TWIN/BASF commands to refine twin fractions.

- Disorder modeling: Split occupancies for overlapping atoms (e.g., solvent molecules).

- Validation tools: Check R-factor convergence (<5%), ADP consistency, and PLATON alerts for missed symmetry .

Q. What strategies mitigate variability in biological activity data (e.g., IC₅₀ differences >10 µM) between in vitro and in vivo studies?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.